molecular formula C9H10INO3 B8404102 2-(Iodomethyl)-4-nitrophenetole

2-(Iodomethyl)-4-nitrophenetole

Cat. No.: B8404102
M. Wt: 307.08 g/mol
InChI Key: LQDFTLXKQKYDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Iodomethyl)-4-nitrophenetole is a nitroaromatic compound featuring an ethoxy group (phenetole) at the para position, a nitro group at the para position relative to the ethoxy, and an iodomethyl (CH₂I) substituent at the ortho position. Its molecular formula is C₉H₁₀INO₃, with a molecular weight of 307.09 g/mol. The compound’s structure combines electron-withdrawing (nitro) and bulky/electron-deficient (iodomethyl) groups, influencing its reactivity and physical properties.

Properties

Molecular Formula

C9H10INO3

Molecular Weight

307.08 g/mol

IUPAC Name

1-ethoxy-2-(iodomethyl)-4-nitrobenzene

InChI

InChI=1S/C9H10INO3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2,6H2,1H3

InChI Key

LQDFTLXKQKYDCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])CI

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-(Iodomethyl)-4-nitrophenetole and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₉H₁₀INO₃ 307.09 Ethoxy, Nitro, Iodomethyl Likely low water solubility due to neutral ether and aromatic iodine
4-Nitroanisole C₇H₇NO₃ 153.14 Methoxy, Nitro Less polar than phenetole derivatives
4-Nitrophenol sodium salt dihydrate C₆H₄NNaO₅·2H₂O 197.12 Phenolic salt, Nitro High melting point (>300°C), water-soluble
2-(2-Iodo-4-nitrophenyl)acetic Acid C₁₃H₂₅NO₂ 227.34 Acetic acid, Iodo, Nitro Aliphatic chain may enhance solubility
2-Iodobenzo[d]oxazole C₇H₄INO 245.02 Iodo, Benzooxazole Heterocyclic structure; iodine aids in cross-coupling reactions

Reactivity and Stability

  • Iodomethyl vs. Methoxy/Ethoxy Groups : The iodomethyl group in this compound is a superior leaving group compared to methoxy or ethoxy substituents, enabling nucleophilic substitution reactions. In contrast, 4-nitroanisole’s methoxy group is less reactive due to its strong electron-donating nature .
  • Nitro Group Effects : The para-nitro group in all compared compounds enhances electrophilic substitution resistance but may facilitate reduction reactions.
  • Iodine Position : In 2-(2-Iodo-4-nitrophenyl)acetic Acid, iodine is directly attached to the aromatic ring, favoring electrophilic substitution, whereas the iodomethyl group in the target compound allows for aliphatic reactivity .

Physical Properties

  • Solubility: 4-Nitrophenol sodium salt dihydrate is highly water-soluble due to its ionic nature, while this compound’s neutral ether and hydrophobic iodine likely reduce aqueous solubility .
  • Melting Points : The sodium salt’s melting point exceeds 300°C, indicative of ionic lattice stability. The target compound’s melting point is unreported but expected to be lower due to its covalent structure.

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